molecular formula C14H12O2 B1197301 5-Styrylresorcinol

5-Styrylresorcinol

Cat. No.: B1197301
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Styrylresorcinol (CAS No. 22139-77-1), also known as Pinosylvin, is a naturally occurring stilbene derivative and resorcinol analogue isolated from the heartwood of Pinus species . Structurally, it consists of a resorcinol core (1,3-dihydroxybenzene) substituted at the 5-position with a trans-styryl group (a phenyl ring linked via a conjugated double bond). This compound exhibits significant biological activities, including induction of apoptosis and autophagy in leukemia cells, antibacterial properties, and phytoalexin-like defense mechanisms against pathogens . Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

5-(2-phenylethenyl)benzene-1,3-diol

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H

InChI Key

YCVPRTHEGLPYPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Synonyms

3,5-dihydroxystilbene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Resorcinol

5-Styrylresorcinol belongs to the broader class of 5-substituted resorcinols, which vary in substituent groups at the 5-position. Key structural analogues include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities Source/Application
This compound Styryl (trans-C₆H₅CH=CH) C₁₄H₁₂O₂ 212.24 Apoptosis, autophagy, antibacterial Pinus spp. heartwood
Resveratrol 4-Hydroxystyryl C₁₄H₁₂O₃ 228.24 Antioxidant, anti-inflammatory Grapes, berries
5-Hexylresorcinol Hexyl (C₆H₁₃) C₁₂H₁₈O₂ 194.27 Antiseptic, topical anesthetic Synthetic/industrial applications
5-Heptadecylresorcinol Heptadecyl (C₁₇H₃₅) C₂₃H₄₀O₂ 348.57 Hepatic fatty acid oxidation modulation Synthetic research compound
Resorcinol None (parent compound) C₆H₆O₂ 110.11 Dermatological treatments Industrial synthesis

Key Differences in Properties and Bioactivity

  • Substituent Effects on Lipophilicity: The styryl group in this compound enhances conjugation and UV absorption, contributing to its role as a phytoalexin . In contrast, alkyl-substituted derivatives like 5-Hexylresorcinol and 5-Heptadecylresorcinol exhibit increased lipophilicity, which improves membrane permeability but reduces water solubility . Resveratrol, with an additional hydroxyl group, displays higher antioxidant capacity but lower stability compared to this compound .
  • Antimicrobial Activity: this compound’s conjugated system enhances its antibacterial efficacy against Gram-positive bacteria compared to shorter-chain alkyl derivatives .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The styryl group’s conjugation is critical for this compound’s bioactivity, while alkyl chain length in analogues correlates with metabolic effects .
  • Unresolved Questions: Comparative pharmacokinetic data (e.g., bioavailability, half-life) for this compound and its analogues remain understudied. Additionally, the environmental impact of synthetic resorcinol derivatives requires further evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Styrylresorcinol
Reactant of Route 2
Reactant of Route 2
5-Styrylresorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.